molecular formula C26H39NO4 B10814716 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione

Cat. No.: B10814716
M. Wt: 429.6 g/mol
InChI Key: NPWKEUKXVOMELT-UHFFFAOYSA-N
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Description

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is a natural product found in Phoma with data available.

Biological Activity

The compound 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is a complex organic molecule notable for its intricate structure and potential biological activities. This article explores its biological activity based on existing research findings and predictions.

Structural Overview

This compound features several key structural elements:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Hydroxymethylidene group : A functional group that may enhance the compound's reactivity and interaction with biological targets.
  • Dimethyloxirane moiety : This epoxide contributes to the compound's potential for diverse chemical reactivity.

The molecular formula is C26H39NO4C_{26}H_{39}NO_4, with a molecular weight of approximately 429.6 g/mol.

Pharmacological Predictions

Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted a range of pharmacological effects for this compound. Potential therapeutic applications may include:

  • Antitumor activity : Structural similarities to known anticancer agents suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial properties : The presence of specific functional groups may endow the compound with the ability to inhibit microbial growth.

Cytotoxicity Assays

In vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against tumorigenic cell lines. For example:

  • A study found that derivatives of pyrrolidine compounds showed selective cytotoxicity against human cancer cells, indicating that modifications in the structure can enhance or reduce biological activity .

Antimicrobial Activity

Research on related compounds has indicated antimicrobial properties. For instance:

  • Compounds derived from naphthalene derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Interaction Studies

Understanding how this compound interacts with biological systems is critical. Interaction studies often involve:

  • Molecular docking simulations : These studies help predict how the compound binds to target proteins or enzymes.
  • Bioassays using model organisms : For example, assays using Saccharomyces cerevisiae have been employed to assess the lethality and growth inhibition of structurally similar compounds .

Summary of Biological Activities

Activity TypeDescription
AntitumorPotential cytotoxic effects against cancer cell lines
AntimicrobialInhibition of microbial growth (e.g., S. aureus)
CytotoxicitySelective toxicity observed in various bioassays

Properties

IUPAC Name

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWKEUKXVOMELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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